molecular formula C24H22N2O5 B2551009 N-[5-acetyl-6-[(E)-2-[(3-methoxyphenyl)methylamino]ethenyl]-2-oxopyran-3-yl]benzamide CAS No. 294853-49-9

N-[5-acetyl-6-[(E)-2-[(3-methoxyphenyl)methylamino]ethenyl]-2-oxopyran-3-yl]benzamide

Cat. No.: B2551009
CAS No.: 294853-49-9
M. Wt: 418.449
InChI Key: BPBDXRVAOHTOMD-VAWYXSNFSA-N
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Description

N-[5-acetyl-6-[(E)-2-[(3-methoxyphenyl)methylamino]ethenyl]-2-oxopyran-3-yl]benzamide is a synthetic small molecule featuring a pyran-2-one core substituted with acetyl, ethenyl, and benzamide groups. The ethenyl moiety is further functionalized with a (3-methoxyphenyl)methylamino group, distinguishing it from structurally related compounds. This compound’s design likely targets specific biological interactions, as the 3-methoxyphenyl group and methylamino linker may influence binding affinity and pharmacokinetics.

Properties

IUPAC Name

N-[5-acetyl-6-[(E)-2-[(3-methoxyphenyl)methylamino]ethenyl]-2-oxopyran-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-16(27)20-14-21(26-23(28)18-8-4-3-5-9-18)24(29)31-22(20)11-12-25-15-17-7-6-10-19(13-17)30-2/h3-14,25H,15H2,1-2H3,(H,26,28)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBDXRVAOHTOMD-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)C=CNCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)/C=C/NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-acetyl-6-[(E)-2-[(3-methoxyphenyl)methylamino]ethenyl]-2-oxopyran-3-yl]benzamide is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound can be described by its complex chemical structure, which includes a benzamide moiety linked to a pyran derivative. The functional groups present in the molecule suggest potential interactions with various biological targets.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Activity : In vitro studies have shown that derivatives of similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, suggesting that this compound may possess similar anti-inflammatory properties .
  • Anticancer Activity : Preliminary studies indicate that compounds in this class may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation .
  • Neuroleptic Activity : Some benzamide derivatives have demonstrated neuroleptic effects, showing promise in treating psychotic disorders. The activity is often linked to their ability to modulate dopaminergic pathways .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly dopamine and serotonin receptors, influencing neurochemical pathways associated with mood and cognition.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory responses, which could be a significant mechanism for its anti-inflammatory effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds. Here are some notable findings:

StudyFindings
1. In vitro study on anti-inflammatory effectsCompounds showed significant inhibition of NO production in LPS-stimulated macrophages, indicating potential anti-inflammatory properties .
2. Anticancer efficacyA series of benzamide derivatives were tested against various cancer cell lines, showing IC50 values in the micromolar range, suggesting effective cytotoxicity .
3. Neuroleptic activity assessmentA comparative study indicated that certain benzamide derivatives exhibited higher potency than traditional neuroleptics like haloperidol .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-[5-acetyl-6-[(E)-2-[(3-methoxyphenyl)methylamino]ethenyl]-2-oxopyran-3-yl]benzamide. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines.

Case Study: Anticancer Evaluations

A study reported that derivatives of this compound exhibited significant growth inhibition against several cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions (PGIs) reaching up to 86.61% . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes.

Case Study: In Silico Docking Studies

In silico evaluations indicated that the compound could effectively bind to the active site of 5-LOX, suggesting its potential as a therapeutic agent for inflammatory diseases . This finding opens avenues for further structure optimization and in-depth biological evaluations.

Enzyme Inhibition

This compound has been explored for its inhibitory effects on various enzymes. The compound's structural features lend themselves to interactions with target enzymes, which can be beneficial in drug design.

Case Study: Enzyme Inhibition Studies

Research has shown that related compounds exhibit inhibitory activity against key enzymes involved in metabolic pathways, such as α-glucosidase and acetylcholinesterase . These findings suggest potential applications in managing conditions like diabetes and Alzheimer's disease.

Summary Table of Applications

ApplicationMechanism/ActionReferences
AnticancerInduction of apoptosis; cell cycle arrest
Anti-inflammatoryInhibition of 5-lipoxygenase
Enzyme inhibitionInhibition of α-glucosidase and acetylcholinesterase

Comparison with Similar Compounds

(a) Amino Group Variations

  • Target Compound: The (3-methoxyphenyl)methylamino group introduces steric bulk and a methoxy aromatic system, which may enhance interactions with hydrophobic pockets in biological targets. This contrasts with dimethylamino analogs (), which are smaller and more basic, favoring solubility and rapid cellular uptake .
  • Dimethylamino Derivatives: These exhibit lower molecular weights (~326–394) and simpler synthesis pathways, as seen in their commercial availability (e.g., and list purities ≥97% ).

(b) Benzamide Substituent Effects

  • 3-Trifluoromethyl () : The CF₃ group increases hydrophobicity and may improve blood-brain barrier penetration, a common strategy in CNS drug design .
  • 4-Methoxy () : The para-methoxy group could enhance electronic interactions with enzymes like kinases or GPCRs, as methoxy groups often participate in hydrogen bonding or dipole interactions .
  • Target Compound’s Plain Benzamide : The absence of substituents may reduce steric hindrance, allowing flexibility in binding to diverse targets.

Research and Application Outlook

While direct studies on the target compound are absent in the provided evidence, its structural analogs highlight key trends:

  • Dimethylamino Derivatives: Preferred for early-stage drug discovery due to synthetic accessibility and favorable solubility .
  • Methoxy and Trifluoromethyl Substitutions : Used to fine-tune bioactivity and pharmacokinetics in lead optimization .
  • Target Compound’s Unique Profile: The (3-methoxyphenyl)methylamino group positions it as a candidate for targeting receptors with aromatic or hydrophobic binding sites, such as serotonin or adrenergic receptors.

Q & A

Q. What methodologies validate the biological activity of derivatives without commercial assays?

  • Methodological Answer : In-house enzyme inhibition assays (e.g., fluorescence-based kinase screens) and molecular docking studies. ’s cyclohexyl-thienopyrimidine analogs were screened via SPR binding assays, requiring rigorous negative controls .

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